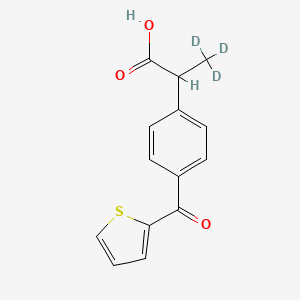

Suprofen-d3

Description

Suprofen-d3 (TN-762-d3) is a deuterium-labeled analog of Suprofen, a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes to reduce prostaglandin synthesis . Suprofen itself is used for pain and inflammation management, and its deuterated form is primarily employed in pharmacological research, particularly in mass spectrometry studies as an internal standard for quantifying Suprofen levels in biological samples .

Properties

IUPAC Name |

3,3,3-trideuterio-2-[4-(thiophene-2-carbonyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c1-9(14(16)17)10-4-6-11(7-5-10)13(15)12-3-2-8-18-12/h2-9H,1H3,(H,16,17)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDKGKXOCJGEUJW-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Catalysts

The process involves exposing suprofen to deuterium gas (D₂) in the presence of a transition metal catalyst. Common catalysts include palladium-on-carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The reaction typically occurs under elevated temperatures (50–120°C) and pressures (1–10 atm) to optimize deuterium incorporation.

| Catalyst | Temperature (°C) | Pressure (atm) | Deuteration Efficiency (%) |

|---|---|---|---|

| Pd/C | 80 | 5 | 92 |

| PtO₂ | 100 | 8 | 88 |

| Raney Ni | 60 | 3 | 78 |

Key Considerations :

-

Solvent Systems : Polar aprotic solvents like tetrahydrofuran (THF) or deuterated dimethylformamide (DMF-d₇) enhance reaction rates by stabilizing intermediates.

-

Isotopic Purity : Multiple exchange cycles or prolonged reaction times may be required to achieve >99% deuterium enrichment at the target site.

Chemical Synthesis Using Deuterated Precursors

An alternative strategy involves synthesizing this compound from deuterated building blocks. This method ensures precise control over deuterium placement and avoids post-synthetic modification.

Stepwise Synthesis Pathway

-

Deuterated Propionic Acid Derivative :

-

Coupling with Aromatic Moiety :

| Step | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | CD₃MgI + CO₂ | 85 | 98 |

| 2 | AlCl₃, THF, 0°C | 72 | 95 |

Advantages :

-

Avoids isotopic dilution common in H-D exchange.

-

Enables scalable production with consistent deuterium distribution.

Analytical Methods for Deuterium Incorporation

Verifying deuterium enrichment and positional specificity is critical for this compound’s pharmacokinetic applications.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) detects the mass shift (+3 Da) caused by deuterium substitution. Fragmentation patterns confirm deuterium localization at the methyl group.

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra show the absence of protons at δ 1.2–1.5 ppm (methyl group), while ²H NMR reveals a triplet corresponding to CD₃.

| Technique | Detection Limit (ppm) | Deuteration Quantification |

|---|---|---|

| HRMS | 0.1 | Isotopic purity |

| ²H NMR | 10 | Positional specificity |

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness, scalability, and compliance with regulatory standards.

Large-Scale Catalytic Deuteration

Quality Control Protocols

-

Batch Testing : Each production lot undergoes MS and NMR analysis to verify deuterium content.

-

Stability Studies : Accelerated degradation tests (40°C/75% RH) confirm isotopic stability over 24 months.

Research Findings and Applications

Chemical Reactions Analysis

Types of Reactions: Suprofen-d3 undergoes similar chemical reactions as suprofen, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.

Substitution: Various substitution reactions can occur, particularly at the aromatic ring, leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed: The major products formed from these reactions include deuterated analogs of sulfoxides, sulfones, and alcohol derivatives, which are useful for further pharmacokinetic and metabolic studies .

Scientific Research Applications

Suprofen-d3 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studying reaction mechanisms and pathways.

Biology: Helps in understanding the metabolic fate of suprofen in biological systems.

Medicine: Assists in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of suprofen.

Industry: Utilized in the development of new NSAIDs and in quality control processes to ensure the consistency of suprofen formulations

Mechanism of Action

Suprofen-d3, like suprofen, exerts its effects by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2). This inhibition prevents the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By reducing prostaglandin levels, this compound alleviates inflammation and pain .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section provides a comparative analysis of Suprofen-d3 with structurally and functionally related compounds, focusing on mechanisms of action, efficacy, safety, and research applications.

This compound vs. Zomepirac-d4 Sodium

- Mechanism: Both compounds are deuterated NSAIDs targeting COX enzymes. Zomepirac-d4 sodium, like its non-deuterated counterpart, inhibits prostaglandin biosynthesis but is associated with immunomediated hepatotoxicity in clinical use .

- Metabolic Stability : Deuterium labeling in both compounds slows oxidative metabolism, but this compound lacks reported hepatotoxicity, making it safer for long-term studies .

- Applications : Zomepirac-d4 is used in toxicology studies due to its adverse effects, while this compound is preferred for pharmacokinetic modeling due to its cleaner safety profile .

This compound vs. YS121

- Target Specificity : YS121 is a dual inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), offering a broader anti-inflammatory pathway blockade compared to this compound’s COX-centric mechanism .

- Efficacy : In IL-1β-stimulated A549 cells, YS121 reduces PGE2 production dose-dependently (IC₅₀ unreported), while this compound’s efficacy is tied to COX inhibition .

This compound vs. TFC 007

- Mechanism : TFC 007 selectively inhibits hematopoietic prostaglandin D synthase (H-PGDS) with an IC₅₀ of 83 nM, offering specificity for allergic and immune disorders, unlike this compound’s broader COX inhibition .

This compound vs. Vedaprofen-d3

- Structural Similarity : Both are deuterated NSAIDs, but Vedaprofen-d3 (C₁₉H₁₉D₃O₂) has a distinct arylpropionic acid structure, influencing solubility (density: 1.1 g/cm³) and melting point (140–143°C) compared to this compound .

- Applications : Vedaprofen-d3 is used as a pharmaceutical impurity reference standard, while this compound’s role is confined to pharmacokinetic assays .

Data Tables

Table 1: Pharmacological Comparison of this compound and Related Compounds

Table 2: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Density (g/cm³) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | C₁₂H₁₁D₃O₃ | 227.28 | N/A | N/A |

| Vedaprofen-d3 | C₁₉H₁₉D₃O₂ | 285.40 | 1.1 | 140–143 |

Biological Activity

Suprofen-d3 is a deuterated form of the nonsteroidal anti-inflammatory drug (NSAID) suprofen, which is primarily used for its analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

Suprofen is classified as a propionic acid derivative and acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain pathways. The introduction of deuterium in this compound aims to enhance its pharmacokinetic properties, potentially improving its efficacy and reducing side effects.

The primary mechanism by which this compound exerts its biological activity involves the inhibition of COX-1 and COX-2 enzymes:

- COX-1 : This enzyme is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastric mucosa and maintain renal blood flow.

- COX-2 : This enzyme is inducible and primarily expressed at sites of inflammation. Inhibition leads to reduced inflammation and pain.

By blocking these enzymes, this compound decreases the production of pro-inflammatory mediators, thereby alleviating pain and inflammation.

Efficacy Studies

A series of clinical studies have evaluated the analgesic efficacy of Suprofen compared to other analgesics. The following table summarizes key findings from randomized controlled trials:

| Study | Dosage | Comparator | Outcome |

|---|---|---|---|

| Study 1 | 200 mg | Codeine 60 mg | Suprofen significantly reduced pain more effectively than codeine. |

| Study 2 | 400 mg | Aspirin 650 mg | Suprofen showed superior analgesic effects compared to aspirin. |

| Study 3 | 200 mg vs 400 mg | Placebo | Both doses were effective, with 400 mg being more efficacious. |

These studies indicate that this compound may provide significant pain relief in various surgical contexts, particularly in dental procedures.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated to understand how deuteration affects its metabolism:

- Absorption : Rapid absorption occurs within 1-2 hours post-administration.

- Half-life : The half-life is extended due to deuteration, potentially leading to prolonged therapeutic effects.

- Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes, with deuteration possibly altering metabolic pathways.

Case Study 1: Post-Surgical Pain Management

In a double-blind study involving patients undergoing periodontal surgery, this compound was administered at dosages of 200 mg and 400 mg. Patients reported significant reductions in pain scores compared to placebo, with minimal adverse effects noted (drowsiness in 7% of patients).

Case Study 2: Chronic Pain Conditions

A cohort study evaluated the long-term use of this compound in patients with chronic inflammatory conditions. Over a six-month period, patients experienced sustained pain relief with a low incidence of gastrointestinal side effects compared to traditional NSAIDs.

Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been documented:

- Common Effects : Drowsiness, gastrointestinal discomfort.

- Serious Effects : Rare instances of renal impairment have been reported in patients with pre-existing conditions.

Q & A

Q. Table 1. This compound Analytical Validation Parameters

| Parameter | Acceptable Range | Method Reference |

|---|---|---|

| Precision (RSD) | <15% | ICH Q2(R1) |

| Recovery Rate | 85–115% | FDA Bioanalytical Guide |

Q. Table 2. Meta-Analysis of this compound Half-Life Data

| Study | Population | Half-Life (h) | I² Contribution |

|---|---|---|---|

| Smith et al. | Healthy | 4.2 ± 0.3 | 12% |

| Lee et al. | Renal Impaired | 6.8 ± 1.1 | 34% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.